molecular formula C21H22Cl2N2O8 B596597 4-Epidemeclocycline Hydrochloride CAS No. 179471-95-5

4-Epidemeclocycline Hydrochloride

Cat. No.: B596597
CAS No.: 179471-95-5
M. Wt: 501.313
InChI Key: OAPVUSSHCBRCOL-MDIQSJHISA-N
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Description

Preparation Methods

The synthesis of 4-Epidemeclocycline Hydrochloride involves the chemical modification of demeclocycline. The process typically includes chlorination and subsequent purification steps to obtain the hydrochloride salt. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .

Chemical Reactions Analysis

4-Epidemeclocycline Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Epidemeclocycline Hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Epidemeclocycline Hydrochloride is similar to that of other tetracycline antibiotics. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl tRNA to the ribosome. This action impairs bacterial growth by inhibiting the production of essential proteins .

Comparison with Similar Compounds

4-Epidemeclocycline Hydrochloride is compared with other tetracycline derivatives such as:

This compound stands out due to its specific chemical modifications, which may offer unique advantages in certain applications.

Properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVUSSHCBRCOL-MDIQSJHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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